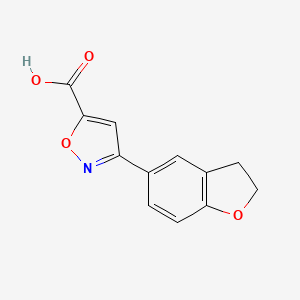

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-12(15)11-6-9(13-17-11)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZWIRUONYPDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NOC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis of Oxazoles from Carboxylic Acids Using Triflylpyridinium Reagent

A recent and highly efficient method involves the direct conversion of carboxylic acids into 4,5-disubstituted oxazoles using a stoichiometric amount of a triflylpyridinium reagent (DMAP-Tf) as an activating agent. This method proceeds via:

- In situ formation of an acylpyridinium salt intermediate from the carboxylic acid and DMAP-Tf.

- Nucleophilic attack by alkyl isocyanoacetates or tosylmethyl isocyanide.

- Cyclization to form the oxazole ring.

Reaction conditions and optimization:

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Base used | DMAP (1.5 equiv) | Up to 96% | Optimal base for high yield |

| Solvent | Dichloromethane (DCM), 0.1 M | — | Common solvent |

| Temperature | 40 °C | — | Increasing temp improved yield |

| Reaction time | 30-60 minutes | — | Efficient and rapid synthesis |

| Substrate scope | Aromatic and aliphatic acids | 47-96% | Tolerates halogens and sensitive groups |

This method tolerates a wide variety of functional groups including halogens (F, Cl, Br, I), phosphine oxides, and complex bioactive molecules, making it versatile for late-stage functionalization. The process also allows recovery and reuse of DMAP, enhancing sustainability.

Example experimental procedure:

- Mix the carboxylic acid (1 equiv), DMAP (1.5 equiv), and solvent under nitrogen.

- Add DMAP-Tf (1.3 equiv) and stir at room temperature for 5 minutes.

- Add the isocyanoacetate (1.2 equiv) and heat at 40 °C for 30 minutes.

- Workup involves aqueous extraction and purification by column chromatography to isolate the oxazole product.

This approach is scalable to gram quantities and has been successfully applied to synthesize FDA-approved drug derivatives and complex natural product analogues.

Carbodiimide-Mediated Coupling and Cyclization (Classical Approach)

An alternative method involves coupling carboxylic acids with isocyano compounds using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) often in the presence of 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and reduce side reactions.

| Reagent/Condition | Details | Purpose |

|---|---|---|

| Coupling agent | EDCI (carbodiimide) | Activates carboxylic acid |

| Additive | HOBt | Suppresses racemization, improves yield |

| Solvent | DMF, MeCN, or THF | Polar aprotic solvents |

| Temperature | 0 °C to ambient | Controls reaction rate and selectivity |

| Base | Pyrrolidine or Hunig’s base | Neutralizes acid byproducts |

- The carboxylic acid is first activated by EDCI/HOBt forming an active ester intermediate.

- The isocyanoacetate or related isocyanide is added to react with the activated acid.

- Cyclization occurs to form the oxazole ring.

- Purification involves aqueous workup and crystallization.

This method is well-established and allows isolation of intermediates such as methyl esters, which can be further hydrolyzed or converted to potassium salts. It is particularly useful for preparing oxazole derivatives with specific substituents and has been applied in the synthesis of oxazole carboxylic acid potassium salts with high purity.

The triflylpyridinium reagent method represents a modern, rapid, and efficient approach to synthesize 4,5-disubstituted oxazoles directly from carboxylic acids, avoiding pre-activation steps and enabling late-stage functionalization of complex molecules.

The carbodiimide-mediated method remains a robust classical approach, offering versatility in reaction conditions and isolation of intermediates, useful for derivatives requiring further modifications.

Both methods require careful control of reaction conditions and stoichiometry to maximize yield and purity.

The triflylpyridinium method’s mild conditions and reagent recovery contribute to greener chemistry practices.

The preparation of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid can be efficiently achieved via modern direct oxazole synthesis from carboxylic acids using triflylpyridinium reagents and isocyanoacetates, or through classical carbodiimide-mediated coupling and cyclization strategies. The choice of method depends on substrate sensitivity, desired scale, and functional group compatibility. Current research favors the triflylpyridinium reagent approach for its speed, yield, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxazole ring to an amine derivative.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. The incorporation of the benzofuran moiety may enhance this activity due to its electron-rich nature, which can influence binding to microbial enzymes .

Organic Synthesis

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications.

Applications:

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .

Material Science

The unique structural features may allow this compound to be used in developing new materials with specific properties.

Potential Uses:

- Polymer Chemistry : The carboxylic acid group can be used to create polymeric materials through esterification reactions, potentially leading to novel biodegradable plastics or coatings .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, while the oxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid and analogous compounds:

Key Differences and Implications

Heterocyclic Core Variations: The target compound and its bromopyridine analog (CAS 1592419-89-0) share a 1,2-oxazole ring, but the latter replaces dihydrobenzofuran with a brominated pyridine. This substitution increases molecular weight (269.05 vs. The pyrazole derivative (CAS 1014081-44-7) replaces the oxazole with a pyrazole ring, which is more basic due to the nitrogen-rich structure. This could enhance solubility in acidic environments compared to the target compound . The isoxazole analog (CAS 1105191-98-7) features an isoxazole ring (oxygen and nitrogen adjacent) instead of 1,2-oxazole (nitrogen and oxygen separated). This difference may affect electronic distribution and metabolic stability .

Substituent Effects :

- The metabolite (2-butyl-5-chloro-imidazole substituent) introduces steric bulk and electron-withdrawing groups, likely enhancing binding affinity to enzymatic targets (e.g., anti-rheumatoid activity) .

- The methyl group in the isoxazole derivative (CAS 1105191-98-7) could improve metabolic stability by shielding reactive sites, making it suitable as a reference standard .

Biological Activity :

- The target compound’s proposed anti-inflammatory activity is inferred from its structural similarity to metabolites undergoing enzymatic hydrolysis, which are critical in drug metabolism studies .

- The bromopyridine analog’s lack of biological data suggests its primary role as a synthetic precursor, possibly for kinase inhibitors due to the pyridine moiety’s affinity for ATP-binding pockets .

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₂H₉N₁O₄

Molecular Weight: 231.2 g/mol

CAS Number: 1157546-45-6

The compound features a benzofuran ring fused with an oxazole ring, which contributes to its unique biological properties. The dual-ring structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The oxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

- DNA Intercalation: The benzofuran moiety can intercalate into DNA, disrupting replication and transcription processes.

These mechanisms suggest potential applications in therapeutic contexts, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can induce cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Cytotoxicity |

| A549 (Lung) | 12.5 | Cytotoxicity |

| HepG2 (Liver) | 20.0 | Cytotoxicity |

| PC3 (Prostate) | 18.0 | Cytotoxicity |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound demonstrated selectivity against Gram-positive bacteria and some antifungal activity against C. albicans, indicating its potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Anticancer Properties: A study published in Journal of Medicinal Chemistry showed that derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Screening: Another research highlighted the compound's efficacy against specific pathogens while analyzing structure–activity relationships (SAR) to optimize its antimicrobial properties .

- Mechanistic Insights: Research into the mechanism revealed that the compound's interaction with DNA and enzymes could be leveraged for drug design aimed at cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid, and what are their respective advantages?

- Methodological Answer : The synthesis typically involves coupling a dihydrobenzofuran derivative with an oxazole-carboxylic acid precursor. A plausible route includes:

Cyclocondensation : Reacting 5-aminodihydrobenzofuran with a β-keto ester to form the oxazole ring via a Hantzsch-type reaction .

Carboxylic Acid Formation : Hydrolysis of ester intermediates using aqueous NaOH or HCl under reflux (e.g., 6–12 hours at 80–100°C) .

- Advantages : The Hantzsch method offers regioselectivity for oxazole formation, while ester hydrolysis ensures high purity.

- Challenges : Competing side reactions (e.g., over-oxidation of dihydrobenzofuran) require careful temperature control .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., dihydrobenzofuran’s methylene protons at δ 3.2–4.0 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxazole ring (C=N stretch at ~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C12H10NO4: 248.0661) .

Q. How does the dihydrobenzofuran moiety influence the compound’s reactivity in further chemical modifications?

- Methodological Answer :

- The dihydrobenzofuran provides steric hindrance and electronic effects. For example:

- Electrophilic Aromatic Substitution : The electron-rich furan ring directs substitutions to the 5-position, enabling regioselective halogenation or nitration .

- Reduction Sensitivity : The saturated dihydro ring minimizes conjugation, reducing susceptibility to oxidation compared to fully aromatic benzofurans .

Advanced Research Questions

Q. How can researchers optimize low yields in the final cyclocondensation step of the synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst (e.g., p-TsOH) .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-cyclized intermediates) and adjust stoichiometry .

- Case Study : A similar oxazole synthesis achieved a 70% yield by optimizing nitration and esterification steps iteratively .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved for structural confirmation?

- Methodological Answer :

- Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Resolves coupling between dihydrobenzofuran protons and adjacent oxazole substituents .

- Variable Temperature NMR : Identifies dynamic effects (e.g., ring-flipping in dihydrobenzofuran) causing signal broadening .

- Comparative Analysis : Cross-reference with crystallographic data of analogous compounds (e.g., methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate, CCDC 883081) .

Q. What strategies are effective for designing analogs with improved bioactivity while retaining the oxazole-carboxylic acid core?

- Methodological Answer :

- Bioisosteric Replacement : Substitute dihydrobenzofuran with other bicyclic systems (e.g., dihydroindole) to modulate lipophilicity .

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the benzofuran 5-position to enhance metabolic stability .

- Case Study : A triazinan-thiadiazine analog showed improved antimicrobial activity after introducing a sulfanylidene group .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Compare testing conditions (e.g., MIC values under CLSI vs. EUCAST guidelines) .

- Structural Verification : Re-examine compound purity (HPLC ≥95%) and stereochemistry (e.g., dihydrobenzofuran’s cis/trans configuration) .

- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., IC50 variability due to cell line differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.